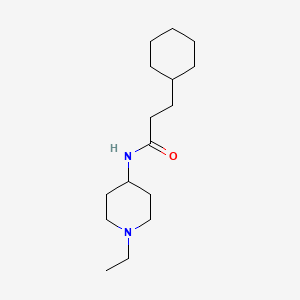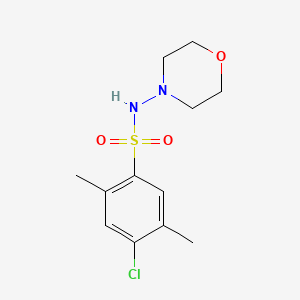
3-cyclohexyl-N-(1-ethyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
3-cyclohexyl-N-(1-ethyl-4-piperidinyl)propanamide, commonly known as CPP, is a synthetic compound that belongs to the class of NMDA receptor antagonists. This compound is extensively used in scientific research to study the function and regulation of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the central nervous system, including learning, memory, and synaptic plasticity.
Mécanisme D'action
CPP acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor by glutamate, which is the endogenous agonist of the NMDA receptor. By blocking the NMDA receptor, CPP reduces the influx of calcium ions into the cell, which is a crucial step in the downstream signaling pathways of the NMDA receptor.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by CPP has various biochemical and physiological effects. In vitro studies have shown that CPP reduces the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. In vivo studies have shown that CPP can induce cognitive deficits, impair motor coordination, and alter sensory processing. CPP has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
CPP is a widely used tool in scientific research due to its high potency and selectivity for the NMDA receptor. CPP has been extensively characterized in various animal models and has been shown to have reproducible effects across different laboratories. However, CPP has some limitations in lab experiments, including its short half-life and potential off-target effects. Moreover, the use of CPP in animal studies requires careful consideration of ethical concerns and animal welfare.
Orientations Futures
CPP has been extensively used in scientific research, and its role in various neuropsychiatric disorders has been well-established. However, there are still many questions that remain unanswered, and future research directions include:
1. Investigating the downstream signaling pathways of the NMDA receptor and their role in neuropsychiatric disorders.
2. Developing more selective and potent NMDA receptor antagonists that can be used in clinical settings.
3. Studying the role of NMDA receptor hypofunction in the pathogenesis of various neuropsychiatric disorders.
4. Investigating the potential therapeutic effects of NMDA receptor antagonists in various neurological and psychiatric disorders.
In conclusion, CPP is a synthetic compound that is extensively used in scientific research to study the NMDA receptor and its role in various physiological and pathological conditions. CPP is a potent and selective NMDA receptor antagonist that has reproducible effects across different laboratories. CPP has various biochemical and physiological effects, and its use in lab experiments requires careful consideration of ethical concerns and animal welfare. Future research directions include investigating the downstream signaling pathways of the NMDA receptor, developing more selective and potent NMDA receptor antagonists, and studying the potential therapeutic effects of NMDA receptor antagonists in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
CPP is widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological conditions. CPP is used to block the NMDA receptor, which allows researchers to study the downstream effects of NMDA receptor activation. CPP is also used to induce NMDA receptor hypofunction, which is implicated in various neuropsychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-18-12-10-15(11-13-18)17-16(19)9-8-14-6-4-3-5-7-14/h14-15H,2-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIACEBYXBDJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4792122.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4792127.png)
![1-[(3-chlorobenzyl)sulfonyl]azepane](/img/structure/B4792129.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4792133.png)

![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)

![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B4792183.png)
![3,6-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4792203.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4792207.png)

